molecular formula C24H25FN4O4 B2381572 Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate CAS No. 1189929-78-9

Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate

Cat. No.: B2381572
CAS No.: 1189929-78-9
M. Wt: 452.486
InChI Key: WDGMAGNCGRADSX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamido)phenyl)acetate is a complex organic compound with a unique structure that includes a spirocyclic system, a fluorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate typically involves multiple steps. One common method starts with the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine. This amine is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamido)phenyl)acetate is unique due to its spirocyclic structure and the presence of a fluorophenyl group, which can impart specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carbonyl]amino]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4/c1-2-33-20(30)15-16-3-9-19(10-4-16)26-23(32)29-13-11-24(12-14-29)27-21(22(31)28-24)17-5-7-18(25)8-6-17/h3-10H,2,11-15H2,1H3,(H,26,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGMAGNCGRADSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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